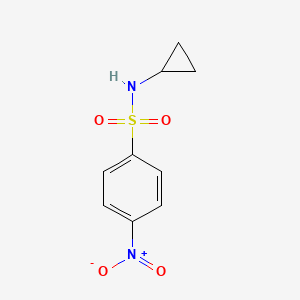

N-cyclopropyl-4-nitrobenzenesulfonamide

Overview

Description

“N-cyclopropyl-4-nitrobenzenesulfonamide” is a laboratory chemical . It is also known as “N-Cyclopropyl 4-Nitrophenylsulfonamide” and has a CAS number of 549476-61-1 .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . The method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

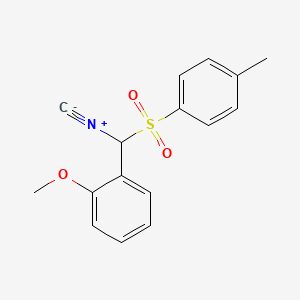

The molecular formula of “N-cyclopropyl-4-nitrobenzenesulfonamide” is C9H10N2O4S . The molecular weight is 242.249 g/mol . The InChI Key is SFXOKDPLGLHGIX-UHFFFAOYSA-N .Scientific Research Applications

Analytical Chemistry

N-cyclopropyl-4-nitrobenzenesulfonamide: is utilized in analytical chemistry for the synthesis of complex molecules. Its nitro group can act as an electron-withdrawing group, facilitating various reactions. In chromatography and mass spectrometry, it may serve as a standard or a reagent to identify and quantify other substances .

Medicine

In the medical field, this compound could be explored for its potential pharmacological effects. The nitrobenzenesulfonamide moiety might interact with biological targets, leading to the development of new therapeutic agents .

Agriculture

While not directly used in agriculture, N-cyclopropyl-4-nitrobenzenesulfonamide could be involved in the synthesis of agrochemicals. Its structural properties might be beneficial in creating compounds that protect crops from pests or diseases .

Industrial Applications

Industrially, this chemical can be a precursor in the synthesis of dyes, pigments, or other industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable compound in material engineering and product development .

Environmental Science

In environmental science, researchers might investigate the breakdown products of N-cyclopropyl-4-nitrobenzenesulfonamide to assess its environmental impact. Understanding its degradation pathway can help in evaluating its safety and ecological effects .

Material Science

This compound’s properties could be harnessed in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its molecular structure could influence the design of polymers or composites .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which N-cyclopropyl-4-nitrobenzenesulfonamide may belong, typically target an enzyme called dihydropteroate synthase (DHPS) in bacteria .

Mode of Action

Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme DHPS. They inhibit this enzyme, preventing the synthesis of folic acid, which is essential for the bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This affects the bacterial cell’s ability to reproduce and survive .

properties

IUPAC Name |

N-cyclopropyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXOKDPLGLHGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392447 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-nitrobenzenesulfonamide | |

CAS RN |

549476-61-1 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the oxygen-mediated Chan-Lam coupling reaction involving N-Cyclopropyl-4-nitrobenzenesulfonamide in the synthesis of Dicyclopropylamine Hydrochloride?

A1: The research by [] highlights a novel approach to synthesizing Dicyclopropylamine Hydrochloride, a compound with potential applications in pharmaceuticals. N-Cyclopropyl-4-nitrobenzenesulfonamide serves as a crucial starting material in this process. The researchers employed an oxygen-mediated Chan-Lam coupling reaction, where N-Cyclopropyl-4-nitrobenzenesulfonamide reacts with cyclopropylboronic acid in the presence of a copper catalyst and oxygen. This reaction leads to the formation of a coupled product where the two cyclopropyl groups are linked via a nitrogen atom. Subsequent removal of the 4-nitrobenzenesulfonyl (p-nosyl) protecting group yields the desired Dicyclopropylamine Hydrochloride. This method offers several advantages, including high yield and improved safety, compared to previous synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)